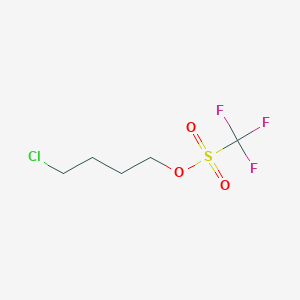
Methanesulfonic acid, trifluoro-, 4-chlorobutyl ester
Vue d'ensemble
Description
Methanesulfonic acid, trifluoro-, 4-chlorobutyl ester is a chemical compound with the molecular formula C5H8ClF3O3S It is an ester derived from methanesulfonic acid and is characterized by the presence of trifluoromethyl and 4-chlorobutyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 4-chlorobutyl ester typically involves the esterification of methanesulfonic acid with 4-chlorobutanol in the presence of a trifluoromethylating agent. The reaction is usually carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid or methanesulfonic acid itself. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Industrial methods also focus on minimizing by-products and waste, ensuring a more sustainable and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid, trifluoro-, 4-chlorobutyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorobutyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methanesulfonic acid and 4-chlorobutanol.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are commonly used in substitution reactions.
Acids and Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide, and potassium hydroxide are used for hydrolysis.
Oxidizing and Reducing Agents: Hydrogen peroxide, sodium borohydride, and lithium aluminum hydride can be used for oxidation and reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile, products such as 4-aminobutyl trifluoromethanesulfonate, 4-thiobutyl trifluoromethanesulfonate, and 4-alkoxybutyl trifluoromethanesulfonate can be formed.
Hydrolysis Products: Methanesulfonic acid and 4-chlorobutanol are the primary products of hydrolysis.
Applications De Recherche Scientifique
Methanesulfonic acid, trifluoro-, 4-chlorobutyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound can be used in the modification of biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of methanesulfonic acid, trifluoro-, 4-chlorobutyl ester involves its ability to act as an electrophile in chemical reactions. The trifluoromethyl group enhances the electrophilicity of the ester, making it more reactive towards nucleophiles. The 4-chlorobutyl group can undergo substitution reactions, allowing for the introduction of various functional groups. The compound’s reactivity is influenced by the electronic effects of the trifluoromethyl and 4-chlorobutyl groups, as well as the steric hindrance around the ester bond.
Comparaison Avec Des Composés Similaires
Methanesulfonic acid, trifluoro-, 4-chlorobutyl ester can be compared with other similar compounds, such as:
Methanesulfonic acid, trifluoro-, 2-chloroethyl ester: This compound has a shorter alkyl chain and different reactivity due to the position of the chlorine atom.
Methanesulfonic acid, trifluoro-, 4-bromobutyl ester:
Methanesulfonic acid, trifluoro-, 4-methylbutyl ester: The substitution of a methyl group for the chlorine atom results in different chemical properties and reactivity.
Propriétés
IUPAC Name |
4-chlorobutyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClF3O3S/c6-3-1-2-4-12-13(10,11)5(7,8)9/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKPCWRYTSPAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)COS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473187 | |
| Record name | Methanesulfonic acid, trifluoro-, 4-chlorobutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103935-55-3 | |
| Record name | Methanesulfonic acid, trifluoro-, 4-chlorobutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 4-[(3-oxo-1,3-diphenylpropyl)amino]-, ethyl ester](/img/structure/B1649645.png)
![N-(3-chloro-2-methylphenyl)-4-(3-methoxyphenyl)-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649647.png)
![4-(3-Methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-F]pyrrolo[1,2-A][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649648.png)
![N-(2-chlorophenyl)-4-(3-ethoxyphenyl)-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649649.png)
![N-(2-ethylphenyl)-4-isopropyl-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649651.png)

![N-[(4-Fluorophenyl)methyl]-2-(N-methyl2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)acetamide](/img/structure/B1649656.png)

![2-(2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide](/img/structure/B1649661.png)
![2-amino-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1649662.png)


![4-{3-[5,7-dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoyl}-N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B1649666.png)
